2'-Chloroacetophenone

Description

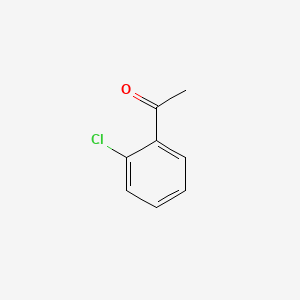

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOYHCIRUPHUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062201 | |

| Record name | Ethanone, 1-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-68-9 | |

| Record name | 2′-Chloroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Chloroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-chloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Chlorophenyl)ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP8Q8TNE2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Chloroacetophenone: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2'-Chloroacetophenone, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core properties, synthesis methodologies, safety protocols, and critical applications, with a focus on its role in the synthesis of pharmacologically active compounds.

Core Chemical Identity and Properties

This compound, systematically named 1-(2-chlorophenyl)ethan-1-one, is an aromatic ketone distinguished by a chlorine atom at the ortho position of the phenyl ring relative to the acetyl group.[1] This substitution pattern imparts specific reactivity that is instrumental in various synthetic transformations.

CAS Number: 2142-68-9[2]

Molecular Formula: C₈H₇ClO[3]

Molecular Weight: 154.59 g/mol [4]

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Appearance | Colorless to light orange to yellow clear liquid | [5] |

| Melting Point | 52-56 °C | [6] |

| Boiling Point | 227-230 °C | [4][6] |

| Density | 1.190 g/mL at 20 °C | [4][6] |

| Flash Point | 92 °C (197.6 °F) | [5] |

| Solubility | Insoluble in water.[3] Soluble in chloroform, DMSO (slightly), and methanol (slightly).[6] | |

| Refractive Index | n20/D 1.544 | [6] |

| Storage Temperature | Store below +30°C | [6] |

Synthesis of this compound: Methodologies and Mechanisms

The synthesis of this compound can be achieved through several routes. The selection of a specific method is often dictated by factors such as precursor availability, desired yield and purity, and scalability. Two prevalent methods are the Friedel-Crafts acylation of chlorobenzene and the oxidation of ortho-chlorostyrene.[7]

Friedel-Crafts Acylation of Chlorobenzene

A common and efficient method for preparing this compound is the Friedel-Crafts acylation of chlorobenzene with acetic anhydride.[7] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as antimony trichloride.[7][8]

The reaction mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of chlorobenzene. The ortho-para directing effect of the chlorine atom leads to a mixture of isomers, from which the desired this compound can be isolated.

Caption: Friedel-Crafts acylation of chlorobenzene to synthesize this compound.

Experimental Protocol: Friedel-Crafts Acylation [7]

-

Under anhydrous and oxygen-free conditions, add 11.2 g of chlorobenzene to a 250 mL three-necked flask.

-

Add 35 mL of dichloromethane and 2 g of antimony trichloride to the flask.

-

Stir the mixture to ensure dispersion.

-

Add 12.9 g of acetic anhydride dropwise to the reaction mixture.

-

After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1 hour.

-

Upon completion, wash, dry, and recrystallize the product to obtain this compound.

This method has been reported to achieve a yield of 94.3% with a purity of 99.5%.[7]

Oxidation of ortho-Chlorostyrene

An alternative synthetic route involves the oxidation of ortho-chlorostyrene.[7] This method can be performed using various oxidizing agents and catalysts.

Experimental Protocol: Oxidation of ortho-Chlorostyrene [7]

-

In a 50 mL reactor, add ortho-chlorostyrene (1 mmol), palladium/carbon catalyst (0.1 mmol), and ethanol (5 mL).

-

Stir the mixture and heat to 35°C.

-

Sequentially add nitric acid (0.02 mmol) and 30% hydrogen peroxide (6 mmol).

-

Increase the reaction temperature to 65°C and maintain for 6 hours, monitoring the reaction progress by TLC.

-

After the reaction, separate the solid catalyst from the reaction solution.

-

Extract the organic phase from the reaction solution using ethyl acetate.

-

Wash the organic phase with water, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.

-

Purify the crude product using silica gel column chromatography with a mixture of ethyl acetate and petroleum ether (1:20) as the eluent to yield this compound.

This reported procedure resulted in a 65% yield of the target product.[7]

Safety and Handling

This compound is a hazardous substance that requires careful handling in a laboratory or industrial setting.[9] It is classified as a combustible liquid and is harmful if swallowed.[5][9] It causes skin and serious eye irritation and may cause respiratory irritation.[9] Historically, it was used as a tear gas and riot control agent, highlighting its potent irritant properties.[10][11]

GHS Hazard Statements: [9]

-

H227: Combustible liquid.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [9]

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[12][13]

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules.[1][14] Its utility stems from the reactivity of the acetyl group and the influence of the ortho-chlorine substituent.

Synthesis of Pharmaceutical Intermediates

This compound serves as a critical building block for the synthesis of various heterocyclic compounds that form the core structures of many modern drugs.[1] It can be utilized in reactions such as Friedel-Crafts acylations, Claisen condensations, and various cyclization reactions to produce intermediates for antiviral, antibacterial, and anti-inflammatory drugs.[1]

For instance, this compound can be used in the synthesis of key intermediates for pharmaceutical molecules like Chlorpheniramine and Chlorprothixene hydrochloride.[14]

Stereoselective Reduction

This compound can undergo stereoselective reduction to yield chiral alcohols, which are important chiral building blocks in asymmetric synthesis. For example, it has been shown to be reduced to (R)-2'-chloro-1-phenyl-ethanol by Saccharomyces cerevisiae B5.[4]

The following diagram illustrates a general workflow for the application of this compound in the synthesis of a hypothetical pharmaceutical intermediate.

Caption: A generalized workflow for the use of this compound in pharmaceutical synthesis.

Conclusion

This compound is a chemical intermediate with a well-defined set of properties, established synthetic routes, and significant applications, particularly in the realm of pharmaceutical development. A thorough understanding of its chemistry, reactivity, and safety considerations is paramount for its effective and safe utilization in research and manufacturing. The versatility of this compound ensures its continued importance as a building block in the creation of novel and complex organic molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. 2′-氯苯基乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 2142-68-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 2142-68-9 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. sds.chemtel.net [sds.chemtel.net]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Structural Analysis and Characterization of 2'-Chloroacetophenone

Foreword: A Molecule of Duality

2'-Chloroacetophenone (CAS No. 2142-68-9) presents a fascinating case study in chemical analysis. On one hand, it is a relatively simple substituted aromatic ketone. On the other, its potent lachrymatory nature demands meticulous handling and a robust analytical strategy to ensure purity, and structural integrity, and to understand its reactive potential.[1][2] This guide moves beyond a simple recitation of data points. It aims to provide a cohesive analytical narrative, explaining not just what techniques to use, but why they are chosen and how their results interlink to form a comprehensive structural portrait. For professionals in drug development, where this molecule can serve as a synthetic intermediate, such a thorough characterization is non-negotiable for ensuring the quality and safety of downstream products.[3][4]

Section 1: Foundational Physicochemical Profile

Before delving into complex spectroscopic analysis, a solid understanding of the fundamental properties of this compound is essential. These characteristics influence everything from proper storage and handling to the selection of solvents and conditions for analytical experiments.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO | [1][5] |

| Molecular Weight | 154.59 g/mol | [1][5] |

| CAS Number | 2142-68-9 | [1] |

| Appearance | Clear light yellow to amber liquid; may also appear as a white crystalline solid.[1][2] | ChemicalBook[1], PubChem[2] |

| Melting Point | 52-56 °C | [1][6] |

| Boiling Point | 227-230 °C | [1] |

| Density | ~1.190 g/mL at 20 °C | [1] |

| Solubility | Sparingly soluble in water. Soluble in Chloroform, DMSO, and Methanol.[1][2] | ChemicalBook[1], PubChem[2] |

| Refractive Index | ~1.544 at 20 °C | [1] |

Section 2: The Logic of Synthesis and its Analytical Implications

This compound is typically synthesized via the Friedel-Crafts acylation of chlorobenzene with either acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride.[3][7] Understanding this synthetic route is critically important from an analytical perspective.

Key Synthetic Route: Friedel-Crafts Acylation[7]

-

Reactants: Chlorobenzene, Acetyl Chloride/Acetic Anhydride

-

Catalyst: Lewis Acid (e.g., AlCl₃)

This process can lead to specific impurities, most notably isomeric forms (e.g., 4'-chloroacetophenone) or residual starting materials. Therefore, the analytical strategy must not only confirm the identity of the target compound but also be capable of separating and quantifying these potential process-related impurities.

Section 3: Spectroscopic Elucidation: A Multi-faceted Approach

No single technique can provide a complete structural picture. True confidence in characterization comes from the convergence of data from multiple, orthogonal spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. For this compound, we expect to see two main regions of interest:

-

Aromatic Region (δ 7.30-7.60 ppm): The four protons on the substituted benzene ring will appear in this region. Due to the influence of the ortho-chloro and acetyl groups, they will exhibit complex splitting patterns (multiplets).[7] The proton ortho to the carbonyl group is typically the most deshielded.

-

Aliphatic Region (δ ~2.6 ppm): The three protons of the methyl group (COCH₃) are magnetically equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with.[7][8]

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms.

-

Carbonyl Carbon (δ ~200 ppm): The ketone carbonyl carbon is highly deshielded and appears significantly downfield.[7]

-

Aromatic Carbons (δ 126-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom directly attached to the chlorine atom (C-Cl) and the carbon attached to the acetyl group will have characteristic chemical shifts influenced by the electronegativity and magnetic anisotropy of these substituents.[7]

-

Methyl Carbon (δ ~30 ppm): The methyl carbon appears in the aliphatic region of the spectrum.[7]

Caption: Structure of this compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight and providing structural clues through fragmentation analysis.

-

Molecular Ion Peak (M⁺): For this compound (C₈H₇ClO), the molecular ion peak will appear at an m/z of 154.[1][9]

-

Isotopic Pattern: A crucial diagnostic feature is the presence of the M+2 peak. Due to the natural abundance of the ³⁷Cl isotope, a peak at m/z 156 will be observed with an intensity approximately one-third that of the M⁺ peak (m/z 154).[9] This isotopic signature is definitive proof of the presence of a single chlorine atom.

-

Key Fragments: Common fragmentation patterns involve the loss of key groups. We anticipate seeing major fragments at:

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by several key absorption bands.

-

C=O Stretch (Ketone): A strong, sharp absorption band typically appears in the range of 1680-1700 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are indicative of the benzene ring.

-

Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponds to the carbon-chlorine bond.

These vibrational signatures, when taken together, provide a "fingerprint" that confirms the presence of the key architectural features of the molecule.

Section 4: Chromatographic Purity and Separation

While spectroscopy identifies the molecule, chromatography quantifies its purity. For pharmaceutical intermediates, purity is paramount.

Gas Chromatography (GC): Given its volatility, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is an excellent method for purity assessment. GC-MS combines the separation power of GC with the definitive identification capabilities of MS, making it ideal for identifying and quantifying volatile impurities, such as isomeric byproducts or residual solvents.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is another powerful technique for assessing purity.[10] A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid to ensure sharp peak shapes.[10] HPLC is particularly useful for analyzing less volatile impurities or degradation products that may not be suitable for GC analysis.

Caption: Integrated workflow for analysis.

Section 5: Experimental Protocol: ¹H NMR Analysis

This section provides a self-validating protocol for acquiring a high-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

5 mm NMR tubes (high precision)

-

Pasteur pipette

-

Volumetric flask

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.

Procedure:

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of the this compound sample. b. Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a small vial. Ensure complete dissolution. c. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup & Shimming: a. Insert the sample into the NMR magnet. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Perform automated or manual shimming procedures to optimize the magnetic field homogeneity. A well-shimmed sample is critical for high resolution.

-

Spectrum Acquisition: a. Set the reference standard to the TMS signal at 0.00 ppm. b. Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters:

- Pulse Angle: 30-45 degrees

- Acquisition Time: ~3-4 seconds

- Relaxation Delay: 2-5 seconds

- Number of Scans: 8-16 (adjust as needed for signal-to-noise ratio)

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction to ensure all peaks are in the positive absorptive mode. c. Perform baseline correction to ensure a flat baseline. d. Integrate all peaks to determine the relative ratios of protons. The methyl singlet should integrate to 3H relative to the aromatic region's total of 4H. e. Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

-

Self-Validation/Trustworthiness Check: a. Internal Consistency: Does the integration match the expected proton count (4 aromatic H, 3 methyl H)? b. Solvent Peak: Is the residual CHCl₃ peak present at ~7.26 ppm? Its presence is a confirmation of the solvent used. c. TMS Peak: Is the TMS peak sharp and correctly referenced at 0.00 ppm? This ensures the accuracy of all other chemical shifts.

Section 6: Safety, Handling, and Storage

The high reactivity and physiological effects of this compound necessitate stringent safety protocols.

-

Hazard Profile: this compound is a potent lachrymator (tear-producing agent) and is harmful if swallowed or inhaled.[1][2] It is a severe irritant to the eyes, skin, and respiratory system.[11][12]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[12] Mandatory PPE includes:

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[11][12] The container must be kept tightly closed.[12]

-

Spill & First Aid: In case of skin contact, wash immediately and thoroughly with soap and water.[11] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11][13] If inhaled, move the individual to fresh air immediately.[11]

References

- 1. This compound | 2142-68-9 [chemicalbook.com]

- 2. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. Page loading... [guidechem.com]

- 8. This compound(2142-68-9) 1H NMR spectrum [chemicalbook.com]

- 9. This compound(2142-68-9) IR Spectrum [chemicalbook.com]

- 10. 2-Chloroacetophenone | SIELC Technologies [sielc.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

Spectroscopic Profile of 2'-Chloroacetophenone: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2'-Chloroacetophenone, a key intermediate in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the chemical and pharmaceutical industries, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering not just the data itself, but also the underlying principles and expert interpretation necessary for its effective application.

Introduction

This compound (C₈H₇ClO) is a substituted aromatic ketone of significant interest due to its utility as a building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its chemical structure and purity is paramount for its successful application. Spectroscopic techniques are indispensable tools for the unambiguous characterization of such molecules. This guide provides a detailed examination of the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, elucidating the correlation between its molecular structure and its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation and purity assessment.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a high-field NMR spectrometer (e.g., 400 MHz). Tetramethylsilane (TMS) is used as an internal standard.

Diagram: Workflow for ¹H NMR Analysis

An In-Depth Technical Guide to the Theoretical Reactivity of 2'-Chloroacetophenone

Abstract

2'-Chloroacetophenone (o-CAP) is a versatile chemical intermediate of significant interest in organic synthesis, particularly for the development of pharmaceutical compounds.[1][2][3] Its reactivity is dictated by the electronic interplay between the aromatic ring, the ortho-substituted chlorine atom, and the acetyl group. A profound understanding of its electronic structure and reaction pathways is paramount for optimizing synthetic routes and predicting potential metabolic fates. This technical guide provides a deep dive into the theoretical underpinnings of this compound's reactivity, leveraging computational chemistry, specifically Density Functional Theory (DFT), to elucidate its behavior. We will explore its molecular properties, analyze key reaction mechanisms, and provide a practical protocol for modeling its reactivity, aimed at researchers, chemists, and drug development professionals.

Introduction: The Molecular Significance of this compound

This compound, a substituted aromatic ketone, serves as a critical building block in the synthesis of a range of bioactive molecules and Active Pharmaceutical Ingredients (APIs).[2][4] Its applications span the creation of analgesics, anti-inflammatory drugs, and antihistamines like Chlorpheniramine.[1][3] The molecule's utility stems from its three primary reactive centers: the electrophilic carbonyl carbon, the acidic α-protons of the methyl group, and the chloro-substituted carbon on the phenyl ring, which is susceptible to nucleophilic aromatic substitution.

The strategic placement of the electron-withdrawing chloro and acetyl groups on the phenyl ring creates a unique electronic environment that governs the molecule's reaction selectivity. Predicting the outcomes of reactions involving this trifecta of functional groups can be complex. Computational chemistry offers a powerful lens to dissect these electronic effects and forecast reactivity with high fidelity, thereby guiding experimental design and accelerating discovery.

Foundational Theoretical Concepts

The Role of Computational Chemistry

Modern chemical research increasingly relies on computational methods to model molecular behavior, providing insights that are often difficult or impossible to obtain through experimentation alone.[5] By solving approximations of the Schrödinger equation, we can calculate a molecule's electronic structure, predict its geometry, and map out the energetic landscapes of chemical reactions. This in silico approach allows for the rapid screening of hypotheses, elucidation of complex reaction mechanisms, and the rational design of new molecules and synthetic pathways.

Overview of Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering a balance between accuracy and computational cost.[6][7] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, a simpler, three-dimensional quantity.[6] The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons.[7][8] Hybrid functionals, such as B3LYP, which incorporate a portion of exact exchange from Hartree-Fock theory, have proven to be highly effective for a wide range of chemical systems, including substituted aromatics.[9][10]

In Silico Analysis of this compound's Electronic Structure

To understand the reactivity of this compound, we must first understand its electronic landscape. This involves analyzing its optimized geometry, the distribution of its frontier molecular orbitals, and the electrostatic potential across its surface. These analyses were conceptually modeled using DFT at the B3LYP/6-311G level of theory, a common choice for reliable results on organic molecules.[8]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO indicates the region most receptive to accepting an electron (electrophilicity).

-

HOMO: The HOMO of this compound is primarily localized on the phenyl ring, indicating that the ring itself can act as a nucleophile in certain reactions, such as electrophilic aromatic substitution.

-

LUMO: The LUMO is predominantly centered on the carbonyl group and the adjacent aromatic carbon, extending to the chloro-substituted carbon. This distribution highlights the electrophilic nature of the carbonyl carbon and the susceptibility of the C-Cl bond to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.

-

Red Regions (Negative Potential): These areas are rich in electrons and are prone to attack by electrophiles. For this compound, the most negative potential is concentrated on the carbonyl oxygen atom, confirming its role as a primary site for protonation or coordination with Lewis acids.

-

Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is found around the carbonyl carbon and, to a lesser extent, the hydrogen atoms of the methyl group. This confirms the carbonyl carbon as a primary electrophilic site.

Quantitative Molecular Descriptors

Computational analysis yields quantitative data that can be used to compare reactivity across different molecules. The table below summarizes key computed properties for this compound.

| Computed Property | Value (Conceptual) | Interpretation |

| HOMO Energy | -7.2 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest available orbital for electron acceptance. |

| HOMO-LUMO Gap | 5.7 eV | A moderate gap suggests good kinetic stability but accessible reactivity. |

| Dipole Moment | 3.1 Debye | A significant dipole moment indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| NBO Charge on C=O Carbon | +0.45 e | Confirms the highly electrophilic character of the carbonyl carbon. |

| NBO Charge on C-Cl Carbon | +0.15 e | Shows a positive charge, making it a site for nucleophilic aromatic substitution. |

Theoretical Investigation of Key Reaction Pathways

The electronic properties detailed above manifest in several key reaction pathways. DFT can be used to model the transition states and reaction energy profiles for these pathways, providing a quantitative basis for predicting the major products.

Pathway A: Nucleophilic Attack at the Carbonyl Carbon

This is a classic reaction for ketones. The highly positive charge on the carbonyl carbon makes it a prime target for nucleophiles. A common example is the reduction of the ketone to an alcohol using a hydride source like sodium borohydride (NaBH₄).[1]

Caption: Workflow for the reduction of the carbonyl group.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the adjacent acetyl group activates the C-Cl bond towards nucleophilic attack. This is a crucial reaction for introducing new functional groups onto the aromatic ring. The mechanism is typically stepwise, involving the formation of a stable intermediate called a Meisenheimer complex.

Caption: Stepwise mechanism for Nucleophilic Aromatic Substitution.

Protocol: Modeling a Reaction Pathway using DFT

To provide a practical framework, this section outlines the steps for modeling the SNAr reaction of this compound with a generic nucleophile (e.g., methoxide, CH₃O⁻) using a computational chemistry package like Gaussian.

Objective: To locate the transition state (TS) for the rate-determining step and calculate the activation energy barrier.

-

Step 1: Geometry Optimization of Reactants and Products

-

Build the initial structures for this compound, the methoxide anion, and the expected Meisenheimer intermediate and final product.

-

Perform a full geometry optimization and frequency calculation for each species using a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Confirm that the optimized structures are true minima on the potential energy surface by ensuring there are no imaginary frequencies.

-

-

Step 2: Locating the Transition State (TS)

-

Use the optimized reactant and product structures to generate an initial guess for the transition state. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are effective (e.g., Opt=QST2 or QST3 in Gaussian).

-

Refine the TS guess structure using a TS optimization algorithm (e.g., Opt=TS).

-

Perform a frequency calculation on the optimized TS structure. A true first-order saddle point (a transition state) will have exactly one imaginary frequency.

-

-

Step 3: Verifying the Transition State

-

Visualize the imaginary frequency. The atomic motions should correspond to the reaction coordinate (e.g., the formation of the C-O bond and the breaking of the C-Cl bond).

-

Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS geometry. This calculation maps the reaction path from the TS down to the reactant and product energy minima, confirming that the located TS correctly connects the desired species.

-

-

Step 4: Calculating the Activation Energy

-

Calculate the electronic energies (with zero-point vibrational energy corrections) of the optimized reactants and the transition state.

-

The activation energy (ΔE‡) is the difference between the energy of the transition state and the energy of the reactants: ΔE‡ = E(TS) - E(Reactants)

-

This self-validating workflow ensures that the calculated energy barrier is physically meaningful and corresponds to the reaction of interest.

Applications in Drug Development: A Theoretical Perspective

The theoretical framework described here has direct applications in drug development. For instance, this compound is a precursor in the synthesis of synthetic cathinones, a class of compounds with psychoactive properties.[11][12] Understanding the reactivity of different isomers (e.g., 2'-, 3'-, or 4'-chloroacetophenone) is crucial for predicting reaction outcomes and potential impurities.

Computational studies can:

-

Predict Regioselectivity: Determine whether a reaction will occur at the ortho, meta, or para position, guiding the synthesis of specific isomers.

-

Screen Candidate Molecules: Rapidly evaluate the reactivity of a library of derivatives before committing to laborious and expensive laboratory synthesis.

-

Elucidate Metabolic Pathways: Model potential reactions with biological nucleophiles, such as glutathione, to predict metabolic breakdown products and potential toxicity. For example, the reaction of 2-chloroacetophenone with guanine in DNA has been studied to understand its genotoxic properties.[13]

Conclusion

Theoretical studies, grounded in the principles of quantum mechanics and enabled by Density Functional Theory, provide an indispensable toolkit for the modern chemist. For a molecule as synthetically important as this compound, these computational methods allow for a detailed and predictive understanding of its electronic structure and reactivity. By mapping electrostatic potentials, analyzing frontier orbitals, and modeling entire reaction pathways, researchers can make more informed decisions, accelerating the pace of innovation in both academic research and the pharmaceutical industry.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. s3.smu.edu [s3.smu.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Physical and chemical properties of 2'-Chloroacetophenone

An In-depth Technical Guide to 2'-Chloroacetophenone

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the utility of a chemical intermediate is defined by its reactivity, versatility, and reliability. This compound (CAS No: 2142-68-9), an aromatic ketone, has emerged as a cornerstone building block for the synthesis of complex molecular architectures.[1] Its structure, featuring a reactive ketone and a chlorinated phenyl ring, provides two distinct handles for chemical modification, enabling its use in a multitude of synthetic pathways.[1][2]

This guide offers a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. Moving beyond a simple recitation of data, we will delve into the causality behind its properties and applications, providing field-proven insights into its handling, reactivity, and synthetic utility. The protocols and data presented herein are curated to ensure scientific integrity and practical applicability in a laboratory setting.

Compound Identification and Molecular Structure

Correctly identifying a chemical reagent is the foundational step for any successful synthesis. This compound is systematically named 1-(2-chlorophenyl)ethanone, which unambiguously describes an ethanone group attached to a benzene ring substituted with a chlorine atom at the ortho (2') position.[3] It is critical to distinguish it from its isomer, 2-chloroacetophenone (phenacyl chloride, CAS: 532-27-4), where the chlorine atom is on the acetyl group's alpha-carbon.[4][5]

-

Systematic IUPAC Name: 1-(2-chlorophenyl)ethanone[6]

-

Common Synonyms: o-Chloroacetophenone, 2-Acetylphenyl Chloride, 2-Chlorophenyl Methyl Ketone[3]

-

CAS Number: 2142-68-9[6]

-

Molecular Formula: C₈H₇ClO[6]

-

Molecular Weight: 154.59 g/mol [7]

The structural arrangement of this compound is the primary determinant of its chemical behavior.

Caption: Molecular Structure of this compound.

Physical and Chemical Properties

The physical state and solubility of a compound dictate its handling, storage, and reaction conditions. This compound is typically a colorless to light yellow or amber liquid at room temperature, though it can exist as a white crystalline solid depending on purity and ambient conditions.[2][6] It possesses a characteristic pungent, irritating odor and is known to be a lachrymator, necessitating careful handling in a well-ventilated area.[2][8]

Data Summary Table

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow/amber liquid or solid | [2][6] |

| Molecular Weight | 154.59 g/mol | [7] |

| Melting Point | 52-56 °C | [6] |

| Boiling Point | 227-230 °C | [6][9] |

| Density | 1.190 g/mL at 20 °C | [6][9] |

| Flash Point | 92 °C (192 °F) | [6] |

| Solubility | Sparingly soluble in water. Soluble in Chloroform, DMSO (Slightly), Methanol (Slightly). | [2][6] |

| Refractive Index (n20/D) | ~1.544 - 1.55 | [6] |

Chemical Reactivity and Synthetic Profile

The synthetic utility of this compound stems from the reactivity of its ketone functional group and the influence of the ortho-chloro substituent on the aromatic ring.

Stability and Storage

This compound is stable under normal laboratory temperatures and pressures.[8] However, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases.[8][10] It is crucial to keep it away from heat, sparks, and open flames.[8]

Key Reactions

The primary reaction pathways involve the carbonyl group, making it a precursor for a variety of more complex molecules.

Caption: Key reaction pathways of this compound.

-

Ketone Reduction: The carbonyl group is readily reduced to a secondary alcohol. This transformation is of significant industrial importance, especially when achieved stereoselectively. The resulting chiral alcohol, (R)-2'-chloro-1-phenyl-ethanol, is a key intermediate for pharmaceuticals like (R)-chlorpheniramine.[11] This selective reduction can be accomplished using biocatalysts like Saccharomyces cerevisiae or traditional chemical reducing agents.

-

Oxime Formation: Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) readily converts the ketone to its corresponding oxime.[11] This derivative can then be used in further synthetic steps, such as the Beckmann rearrangement.

-

Heterocycle Synthesis: The compound serves as a starting material for various heterocyclic systems. Through reactions like Claisen condensation or Friedländer annulation, the acetyl group and the aromatic ring can be incorporated into larger, more complex structures that form the backbone of many pharmaceutical agents.[1]

Synthetic and Analytical Protocols

To ensure reproducibility and success, detailed and validated protocols are essential.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This method is a classic and efficient route for preparing this compound from readily available starting materials. The causality behind this choice is the powerful electrophilic aromatic substitution mechanism, where a Lewis acid catalyst activates the acylating agent.

Workflow Diagram:

Caption: Workflow for Friedel-Crafts synthesis.

Step-by-Step Methodology: [12]

-

Reaction Setup: In a 250 mL three-necked flask equipped for anhydrous and oxygen-free conditions, add 11.2 g of chlorobenzene.

-

Addition of Reagents: Add 35 mL of dichloromethane followed by 2 g of antimony trichloride (SbCl₃) as the Lewis acid catalyst.

-

Acylation: After stirring to disperse the catalyst, add 12.9 g of acetic anhydride dropwise. The Lewis acid coordinates to the anhydride, generating a potent acylium ion electrophile that attacks the electron-rich chlorobenzene ring.

-

Reaction: Raise the temperature to 50°C and maintain for 1 hour, monitoring by TLC.

-

Workup: After the reaction is complete, cool the mixture and wash the product.

-

Purification: Dry and recrystallize the crude product to yield pure this compound. A reported yield for a similar procedure is 94.3% with 99.5% purity.[12]

Protocol 2: Reduction to 1-(2-chlorophenyl)ethanol

This protocol demonstrates a key application of this compound in producing a valuable chiral intermediate.

Step-by-Step Methodology: [11]

-

Setup: Dissolve 2 mmol of this compound in 10 mL of dry ethanol in a suitable flask.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 3 mmol) to the solution. The choice of NaBH₄ is based on its mild reactivity, which selectively reduces the ketone without affecting the aromatic chloride.

-

Reaction: Stir the resulting mixture overnight at room temperature.

-

Workup: Concentrate the solution under reduced pressure to remove the ethanol. Add 10 mL of water to the residue.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to obtain the final product, 1-(2-chlorophenyl)ethanol.

Applications in Pharmaceutical and Chemical Industries

The versatility of this compound makes it a valuable intermediate in several high-value applications.

-

Pharmaceutical Synthesis: It is a key starting material for synthesizing pharmaceutical molecules and bioactive compounds.[11] It is used in the production of intermediates for drugs such as Chlorpheniramine (an antihistamine) and Tulobuterol (a bronchodilator).[11]

-

Organic Synthesis Intermediate: Its dual reactivity makes it a versatile building block for creating a wide range of organic derivatives and complex molecules for research and development.[6]

-

Biocatalysis Research: It serves as a model substrate for investigating the performance of enzymes, such as those from Aspergillus terreus and Rhizopus oryzae, in enantioselective bioreductions.[6]

Safety, Handling, and Disposal

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

-

Lachrymatory: Vapors are highly irritating to the eyes and mucous membranes.[2][8]

Personal Protective Equipment (PPE): [8][13]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator is required.

First Aid Measures: [8]

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and flush skin with plenty of soap and water.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in chemical synthesis. Its well-defined physical properties, predictable reactivity, and broad range of applications solidify its importance for researchers and industry professionals. By understanding the principles behind its synthesis and reactions and by adhering strictly to safety guidelines, scientists can effectively leverage this versatile intermediate to construct the complex molecules that drive progress in medicine and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloroacetophenone 98 532-27-4 [sigmaaldrich.com]

- 6. This compound | 2142-68-9 [chemicalbook.com]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound(2142-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 2 -Chloroacetophenone 97 2142-68-9 [sigmaaldrich.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. Page loading... [guidechem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Toxicological Profile and Safety of 2'-Chloroacetophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Chloroacetophenone, also known as phenacyl chloride or CN, is a potent lachrymatory agent historically used for riot control and as a chemical warfare agent.[1] Beyond its use as a sensory irritant, it serves as an intermediate in pharmaceutical and chemical synthesis.[1][2] Its high reactivity and pronounced physiological effects necessitate a thorough understanding of its toxicological profile for safe handling and the development of potential therapeutics. This guide provides a comprehensive analysis of the physicochemical properties, toxicokinetics, mechanisms of action, hazard profile, and safety protocols for this compound. It integrates data from authoritative sources to offer field-proven insights and detailed experimental methodologies for professionals in research and development.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is the first step in assessing its toxicological risk. This compound is a white to grey crystalline solid with a characteristic floral or apple-blossom-like odor at low concentrations.[2][3] It is denser than water and poorly soluble, which influences its environmental fate and decontamination procedures.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO | [2][4] |

| Molecular Weight | 154.59 g/mol | [1][2] |

| CAS Number | 532-27-4 | [4] |

| Appearance | Colorless to grey crystalline solid | [1][4] |

| Melting Point | 54-59 °C (129-138 °F) | [4] |

| Boiling Point | 244-245 °C (471-473 °F) | [4] |

| Vapor Pressure | 0.0054 mmHg at 20 °C | [2] |

| Water Solubility | Insoluble (<1 mg/mL at 20°C) | [1][3] |

| Log Kₒw | 2.09 | [2] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Toxicokinetics describes the journey of a chemical through the body and is fundamental to understanding its potential for causing harm.[5][6]

Absorption

The primary routes of exposure to this compound are inhalation of its aerosolized form and direct dermal or ocular contact.[2] As a lipophilic compound, it is readily absorbed across biological membranes.[7] Inhalation leads to rapid irritation of the respiratory tract, while skin contact can result in significant dermal absorption.[2][8]

Distribution

Following absorption, this compound is distributed systemically via the bloodstream.[6] Due to its lipophilicity, it can accumulate in tissues with high lipid content.[7] The highest concentrations are typically found in the liver and kidneys, which are the primary organs of metabolism and excretion.[9]

Metabolic Transformation

Metabolism is the body's attempt to detoxify foreign compounds, though sometimes this process can create more toxic byproducts.[6] The metabolism of this compound is thought to primarily involve conjugation with glutathione, a key step in the detoxification of electrophilic compounds. This is followed by further processing to form mercapturic acid derivatives, which are then excreted. While specific metabolic pathways for this compound are not extensively detailed in readily available literature, the general pathway for similar chlorophenols involves rapid metabolism into glucuronide and sulfate conjugates.[9]

Excretion

The metabolites of this compound are predominantly excreted in the urine.[9] The elimination is relatively rapid, with most of the compound cleared from the body within a few days, depending on the dose and route of exposure.[9]

Toxicodynamics: Molecular Mechanisms of Action

Primary Mechanism: Alkylation and TRPA1 Agonism

This compound is a potent electrophile and alkylating agent.[10] Its toxicity is largely attributed to its ability to react with nucleophilic groups in biological macromolecules, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins.[1] This can lead to enzyme inhibition and disruption of cellular function.[1]

A key molecular target is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, which is expressed on sensory neurons.[10][11] TRPA1 acts as a sensor for noxious chemical stimuli.[12][13] this compound and other tear gases are extremely potent activators of the human TRPA1 receptor.[11] Activation of TRPA1 by this electrophilic compound occurs via covalent modification of cysteine residues in the channel's N-terminal region.[11][12] This leads to an influx of calcium ions (Ca²⁺), neuronal depolarization, and the sensation of intense pain, burning, and inflammation in the eyes, skin, and respiratory tract.[10][13]

Downstream Cellular Effects

The massive influx of calcium and subsequent neuronal activation triggers the release of neuropeptides, leading to neurogenic inflammation. This manifests as vasodilation, plasma extravasation, and the recruitment of inflammatory cells, exacerbating the initial irritant effect. The alkylating nature of the compound can also induce oxidative stress and deplete cellular antioxidants like glutathione, contributing to cytotoxicity.

Caption: Fig. 1: Simplified Toxicodynamic Pathway of this compound.

Toxicological Hazard Profile

Acute Toxicity

This compound is highly toxic if swallowed or inhaled.[14] Acute exposure primarily affects the eyes, respiratory system, and skin, causing intense irritation.[2]

-

Ocular Effects: Causes immediate and severe burning, pain, and intense lacrimation (tearing).[4] High concentrations can lead to blurred vision, corneal damage, and even partial vision loss.[4]

-

Respiratory Effects: Inhalation leads to a burning sensation in the nose and throat, coughing, shortness of breath, and chest tightness.[2][4] High-level exposure can result in delayed-onset pulmonary edema, a serious medical condition where fluid accumulates in the lungs.[8][15]

-

Dermal Effects: Causes skin irritation, redness, and pain.[4] Prolonged or high-concentration contact can result in first, second, or even third-degree chemical burns.[2]

Table 2: Acute Toxicity Values for this compound

| Route | Species | Value | Source |

| Oral LD₅₀ | Rat | 50 mg/kg | [14][16] |

| Oral LD₅₀ | Mouse | 139 mg/kg | [14][16] |

| Inhalation LC₅₀ | Mouse | 59 mg/m³ | [14][16] |

| Dermal LD₅₀ | Guinea Pig | >1 g/kg | [14][16] |

Sensitization

Repeated or prolonged skin contact may cause allergic contact dermatitis.[4][16] It is also classified as a potential respiratory sensitizer, meaning it can cause asthma-like symptoms upon re-exposure in sensitized individuals.[17]

Genotoxicity and Carcinogenicity

Mutagenic effects have been observed in some experimental animal studies.[14] However, the U.S. Environmental Protection Agency (EPA) has not classified this compound with respect to its potential carcinogenicity.[1][2] The American Conference of Governmental Industrial Hygienists (ACGIH) classifies it as A4, meaning it is not classifiable as a human carcinogen.[4]

Occupational Health and Safety

Strict adherence to safety protocols is mandatory when handling this compound.

Exposure Limits

Various agencies have established occupational exposure limits (OELs) to protect workers.

Table 3: Occupational Exposure Limits

| Organization | Limit (8-hour TWA) | Source |

| OSHA (PEL) | 0.05 ppm (0.3 mg/m³) | [8][14] |

| NIOSH (REL) | 0.05 ppm (0.3 mg/m³) | [8][14] |

| ACGIH (TLV) | 0.05 ppm (0.3 mg/m³) | [8][14] |

| NIOSH (IDLH) | 15 mg/m³ | [3][14] |

TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; TLV = Threshold Limit Value; IDLH = Immediately Dangerous to Life or Health.

Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[14] Eyewash stations and safety showers must be readily accessible.[14][16]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber) and a lab coat or chemical apron.[16]

-

Respiratory Protection: For concentrations exceeding the OEL, a NIOSH-approved respirator with an organic vapor cartridge is required.[8] For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[4][8]

Emergency Procedures and First Aid

Immediate action is crucial in the event of an exposure.[18]

-

Inhalation: Immediately move the victim to fresh air.[14] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][14] Medical observation for 24-48 hours is recommended to monitor for delayed pulmonary edema.[8][15]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][19] Wash the affected area with soap and water.[4] Seek immediate medical attention, even if no symptoms are initially present.[3]

-

Eye Contact: Immediately flush eyes with large amounts of tepid water for at least 15-30 minutes, lifting the upper and lower eyelids.[8][19] Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 glasses of water or milk.[14] Seek immediate medical attention.[14]

Exemplar Experimental Protocol: In Vitro Cytotoxicity Assessment

To evaluate the potential of a new compound or formulation to cause cellular damage, an in vitro cytotoxicity test is a fundamental first step, as recommended by ISO 10993-5.[20] This protocol describes a Neutral Red Uptake (NRU) assay, which assesses cell viability by measuring the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[21]

Rationale and Principle

This assay is chosen for its sensitivity and reproducibility in assessing membrane integrity.[20][21] A decrease in the uptake of neutral red corresponds to a decrease in the number of viable cells, indicating a cytotoxic effect. Including positive (known cytotoxic substance) and negative (non-toxic substance) controls is essential for validating the assay's performance and ensuring the reliability of the results.

Step-by-Step Methodology

-

Cell Culture: Plate a suitable mammalian cell line (e.g., Balb/c 3T3 fibroblasts) in a 96-well microtiter plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Preparation of Test Article Extracts: Prepare extracts of the test material according to ISO 10993-12 standards. A common method is to incubate the material in serum-free cell culture medium at 37°C for 24 hours.

-

Exposure: Remove the culture medium from the cells and replace it with various dilutions of the test article extract. Include negative controls (medium only) and positive controls (e.g., 10% DMSO).[22]

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[22]

-

Neutral Red Staining: After incubation, remove the treatment medium and add a medium containing neutral red (e.g., 50 µg/mL). Incubate for 3 hours to allow for dye uptake into the lysosomes of viable cells.

-

Dye Extraction: Wash the cells with a wash buffer (e.g., PBS) to remove excess dye. Add a destain solution (e.g., 1% acetic acid, 50% ethanol) to each well to extract the dye from the cells.

-

Quantification: Shake the plate for 10 minutes to ensure complete dye solubilization. Measure the optical density (OD) at 540 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the negative control: Viability (%) = (OD_test / OD_negative_control) * 100. A reduction in viability below 70% is typically considered a cytotoxic effect under ISO 10993-5.[22]

Workflow Diagram

Caption: Fig. 2: Workflow for In Vitro Neutral Red Uptake Cytotoxicity Assay.

Conclusion and Future Directions

This compound is a highly hazardous substance with potent irritant and toxic properties, primarily mediated by its action as an alkylating agent and a powerful TRPA1 agonist. A comprehensive understanding of its toxicokinetics and toxicodynamics is essential for mitigating exposure risks in occupational settings and for guiding the development of countermeasures. Future research should focus on elucidating its detailed metabolic pathways, exploring long-term health effects from low-level exposure, and developing specific TRPA1 antagonists as potential therapeutic interventions to alleviate the acute effects of exposure.

References

- 1. 2-Chloroacetophenone | C8H7ClO | CID 10757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. 2-CHLOROACETOPHENONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. ICSC 0128 - 2-CHLOROACETOPHENONE [inchem.org]

- 5. omicsonline.org [omicsonline.org]

- 6. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 7. Disposition and Toxicokinetics - Report on Carcinogens Monograph on Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Activation of the chemosensing transient receptor potential channel A1 (TRPA1) by alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor. | Sigma-Aldrich [merckmillipore.com]

- 12. The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sds.chemtel.net [sds.chemtel.net]

- 15. Chloroacetophenone (CN): Riot Control/Tear Agent | NIOSH | CDC [cdc.gov]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. safety.fsu.edu [safety.fsu.edu]

- 19. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 20. Cytotoxicity, Sensitization & Irritation Testing Explained [nabi.bio]

- 21. mdpi.com [mdpi.com]

- 22. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2'-Chloroacetophenone in Common Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility of 2'-Chloroacetophenone, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of this compound, its qualitative solubility in a range of common organic solvents, and a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This guide is intended to be a practical resource, empowering researchers to accurately assess and predict the solubility of this compound in various solvent systems, a critical factor in process development, formulation, and analytical characterization.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS No: 2142-68-9), also known as 1-(2-chlorophenyl)ethanone, is a halogenated aromatic ketone.[1] Its molecular structure, featuring a chlorophenyl group attached to an acetyl moiety, makes it a valuable precursor in the synthesis of a variety of organic molecules.[2] It is notably used as an intermediate in the production of pharmaceuticals and other specialty chemicals.[2]

The solubility of this compound in organic solvents is a fundamental physicochemical property that dictates its utility in various applications. Understanding its solubility is paramount for:

-

Reaction Chemistry: Selecting an appropriate solvent that can dissolve reactants is crucial for achieving optimal reaction kinetics and yield.

-

Crystallization and Purification: The differential solubility of a compound in various solvents at different temperatures is the cornerstone of purification by recrystallization.

-

Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of a drug's bioavailability and manufacturability.

-

Analytical Method Development: The choice of solvent is critical for preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.[3][4]

This guide will provide a thorough examination of the factors governing the solubility of this compound and a practical framework for its quantitative measurement.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The key physicochemical parameters of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 2142-68-9 | [1] |

| Molecular Formula | C₈H₇ClO | [1] |

| Molecular Weight | 154.59 g/mol | [1] |

| Appearance | Clear light yellow to amber liquid | |

| Melting Point | 52-56 °C | [2] |

| Boiling Point | 227-230 °C | [5] |

| Density | 1.190 g/mL at 20 °C | [5] |

The presence of a polar carbonyl group and a chlorine atom on the aromatic ring, combined with a largely nonpolar hydrocarbon framework, results in a molecule of intermediate polarity. This structure suggests that this compound will exhibit favorable solubility in a range of organic solvents, a concept that will be explored in the following sections.

Qualitative Solubility Profile

Based on available literature, this compound exhibits the following qualitative solubility characteristics:

-

Water: It is generally reported as insoluble or sparingly soluble in water.[2][6]

-

Organic Solvents: It is soluble in a variety of common organic solvents. Qualitative descriptors often include "soluble" or "freely soluble" in solvents such as:

While this qualitative information is useful for initial solvent screening, for many applications, precise quantitative data is required. The following sections of this guide are dedicated to providing the methodology to obtain this critical data.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG) of the system.[7] For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy change is a function of both the enthalpy (ΔH) and entropy (ΔS) of solution:

ΔG = ΔH - TΔS

-

Enthalpy of Solution (ΔH): This term represents the heat absorbed or released during the dissolution process.[8] It involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of new solute-solvent interactions.

-

Entropy of Solution (ΔS): This term represents the change in disorder of the system upon dissolution. Generally, the dissolution of a crystalline solid into a liquid solution leads to an increase in entropy.

The interplay of these thermodynamic quantities determines the extent of solubility. The principle of "like dissolves like" is a useful heuristic that encapsulates these complex interactions; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[9][10] this compound, with its moderate polarity, is expected to be most soluble in solvents with similar polarity characteristics.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a solid in a solvent.[11][12] This method involves agitating an excess amount of the solid solute with the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration of the solute is determined analytically.

Rationale for Experimental Choices

The protocol described below is designed to ensure the accurate and reproducible determination of the thermodynamic solubility of this compound. Key considerations in the experimental design include:

-

Ensuring Equilibrium: The system must be agitated for a sufficient duration to ensure that the concentration of the dissolved solute has reached a steady state. This is typically confirmed by measuring the concentration at multiple time points until it remains constant.[11]

-

Temperature Control: Solubility is highly dependent on temperature. Therefore, all steps of the experiment must be conducted at a constant and well-defined temperature.[11]

-

Accurate Quantification: A validated analytical method, such as HPLC or UV-Vis spectrophotometry, is essential for the precise measurement of the solute concentration in the saturated solution.[4][13]

-

Solid Phase Separation: Complete removal of any undissolved solid is critical to avoid overestimation of the solubility. This is typically achieved through filtration or centrifugation.[12]

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of this compound in a given organic solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a series of scintillation vials. An excess is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification of Solute Concentration:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop a suitable HPLC method for the analysis of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.[3][14]

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the filtered sample solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.[4]

-

Measure the absorbance of the standard solutions at the λmax to generate a calibration curve of absorbance versus concentration, ensuring it adheres to the Beer-Lambert law.[15]

-

Measure the absorbance of the filtered sample solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.

-

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in the solvent, typically expressed in units of g/100 mL or mol/L.

-

Report the solubility along with the temperature at which the measurement was performed.

-

Mandatory Visualization:

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility and Solvent Selection